Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-

Description

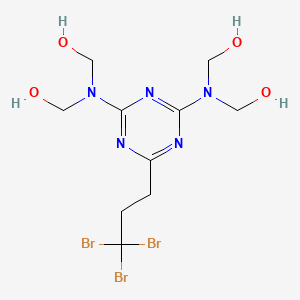

The compound “Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-” is a halogenated triazine derivative characterized by a central s-triazine ring substituted with a 3,3,3-tribromopropyl group and multiple methanol moieties. The s-triazine core (1,3,5-triazine) provides a stable aromatic framework, while the tribromopropyl substituent introduces bromine atoms, which are critical for flame-retardant properties. The methanol groups enhance solubility in polar solvents, making the compound suitable for industrial applications such as polymer additives or coatings .

For example, similar compounds in , such as “[6-[2-(2-Methyl-1H-imidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diyl]dinitrilo]tetrakismethanol,” are synthesized using reflux conditions with aldehydes, malononitrile, and ammonium acetate .

Properties

CAS No. |

62160-40-1 |

|---|---|

Molecular Formula |

C10H16Br3N5O4 |

Molecular Weight |

509.98 g/mol |

IUPAC Name |

[[4-[bis(hydroxymethyl)amino]-6-(3,3,3-tribromopropyl)-1,3,5-triazin-2-yl]-(hydroxymethyl)amino]methanol |

InChI |

InChI=1S/C10H16Br3N5O4/c11-10(12,13)2-1-7-14-8(17(3-19)4-20)16-9(15-7)18(5-21)6-22/h19-22H,1-6H2 |

InChI Key |

WRYGOBYUNBNKLX-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(Br)(Br)Br)C1=NC(=NC(=N1)N(CO)CO)N(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- typically involves the reaction of triazine derivatives with tribromopropyl groups under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and efficiency in the production process. Safety measures are also implemented to handle the toxic and hazardous nature of the reagents and intermediates involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products depending on the reaction conditions and the oxidizing agents used.

Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

Substitution: The tribromopropyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine compounds.

Scientific Research Applications

Organic Synthesis

The compound is utilized in organic synthesis as a reagent for introducing bromine into organic molecules. Brominated compounds are significant intermediates in the synthesis of pharmaceuticals and agrochemicals. The use of bromine in methanol as a solvent has been documented to facilitate regioselective reactions, enhancing yields and selectivity in the formation of desired products .

Key Reactions:

- Bromination Reactions: The compound can participate in bromination reactions where it acts as a source of bromine, enabling the synthesis of various brominated organic compounds. For instance, it has been used to brominate alkenes and aromatic compounds under controlled conditions .

- Synthesis of Heterocycles: The presence of the triazine moiety allows for the formation of heterocyclic compounds through cyclization reactions, which are crucial in developing new pharmaceutical agents .

Environmental Applications

Due to its brominated structure, this compound has potential applications in environmental science, particularly in studies related to pollutant degradation and remediation processes. Brominated compounds are often investigated for their role in environmental chemistry due to their stability and reactivity.

Case Studies:

- Degradation Studies: Research has shown that brominated triazines can be involved in photodegradation processes under UV light exposure. This property is significant for developing methods to mitigate environmental pollutants .

- Toxicological Assessments: Studies on the toxicity of brominated compounds have been conducted to evaluate their impact on aquatic ecosystems. Understanding these effects is essential for regulatory assessments and environmental safety evaluations .

Mechanism of Action

The mechanism of action of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Halogenated Triazine Derivatives

- Target Compound : The 3,3,3-tribromopropyl group provides three bromine atoms per substituent, contributing to high bromine content (~70% by weight in analogous structures), which enhances flame-retardant efficiency.

- Chlorinated Analogues : Compounds like “[6-[双(2-氯乙氧甲基)氨基]-1,3,5-三嗪-2,4-二基]双[(2-氯乙氧甲基)亚氨基]二甲醇” (CAS 74037-61-9) replace bromine with chlorine. Chlorine is less effective per atom in flame suppression but offers lower cost and better thermal stability above 250°C .

Methanol-Functionalized Triazines

- Target Compound: The tetra-methanol groups improve solubility in aqueous and alcoholic systems, facilitating integration into hydrophilic matrices.

- Non-Methanol Analogues: Compounds like 3-Amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles () lack polar groups, limiting their compatibility with polar polymers but offering higher hydrophobicity for coatings .

Performance Metrics (Hypothetical Comparison)

| Property | Target Compound (Tribromopropyl) | Chlorinated Analog (CAS 74037-61-9) | Non-Halogenated Triazine (CAS 38228-21-6) |

|---|---|---|---|

| Halogen Content | ~70% Br | ~55% Cl | 0% (Methanol-only) |

| Thermal Decomposition (°C) | ~200 (Br volatility) | ~280 | >300 |

| Solubility in Water | Moderate (methanol-enhanced) | Low | High |

| Flame Retardancy (UL94 Rating) | V-0 | V-1 | N/A |

Key Findings :

- Brominated derivatives outperform chlorinated ones in flame retardancy due to bromine’s higher radical-scavenging efficiency but degrade at lower temperatures .

- Methanol groups in non-halogenated triazines (e.g., CAS 38228-21-6) prioritize solubility over flame suppression, aligning with applications like drug delivery or adhesives .

Biological Activity

Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- is a chemical compound with a complex structure that belongs to the triazine family. This compound has garnered attention for its potential biological activities and applications in various fields, including agriculture and pharmaceuticals. This article delves into the biological activity of this compound by reviewing relevant studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is , and its CAS registry number is 90751-07-8. The structure features a triazine ring with multiple substituents that contribute to its chemical reactivity and biological properties.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of triazine derivatives, including methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra-. Research indicates that compounds in this class can exhibit significant antibacterial and antifungal activities. For instance:

- Case Study 1 : A study conducted on various triazine derivatives showed that certain modifications enhanced their effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus. The introduction of halogenated groups was particularly noted for increasing antimicrobial potency .

- Case Study 2 : Another investigation highlighted the effectiveness of triazine compounds in inhibiting fungal growth in agricultural settings. The results suggested that these compounds could serve as potential fungicides .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of triazine derivatives have been explored in cancer research. Studies have indicated that some derivatives can induce apoptosis in cancer cells:

- Research Findings : In vitro tests demonstrated that methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- exhibited selective cytotoxicity against specific cancer cell lines. The mechanism involved the generation of reactive oxygen species (ROS), leading to cell death .

Effects on Plant Growth

In agricultural research, triazine compounds have shown promise as herbicides:

- Field Trials : Trials indicated that certain derivatives could effectively inhibit weed growth without harming crop yields. This selectivity may be attributed to their mode of action at the photosynthetic level .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural purity of Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- in synthetic intermediates?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with UV-Vis spectroscopy to detect impurities, as outlined in USP guidelines for structurally similar triazine derivatives . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions on the triazine ring, particularly the tribromopropyl group. Mass spectrometry (MS) with electrospray ionization (ESI) can confirm molecular weight and fragmentation patterns, ensuring no unintended side products .

Q. How can researchers optimize synthetic routes for Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- to maximize yield and minimize halogenated byproducts?

- Methodological Answer : Adopt stepwise halogenation protocols, starting with controlled bromination of the propyl group under inert conditions (e.g., N₂ atmosphere) to prevent over-halogenation. Solvent selection (e.g., DMSO or THF) and temperature gradients (60–80°C) are critical for stabilizing reactive intermediates. Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry ratios (e.g., Br₂:propyl precursor) to suppress side reactions .

Q. What stability considerations are essential for storing Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- in laboratory settings?

- Methodological Answer : Store the compound in amber glass vials under anhydrous conditions (desiccated environment) at –20°C to prevent hydrolysis of the triazine ring. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways, using HPLC-MS to identify breakdown products like de-brominated analogs or methanol-adducted species .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the design of experiments to elucidate the reaction mechanism of tribromopropyl group incorporation into the triazine core?

- Methodological Answer : Perform density functional theory (DFT) calculations to model transition states during bromination, focusing on bond dissociation energies (BDEs) of C-Br bonds and steric effects from the triazine scaffold. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanistic hypotheses. Use software like Gaussian or ORCA for simulations, referencing parameters from analogous halogenated triazines .

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns vs. X-ray crystallography) for Methanol, (6-(3,3,3-tribromopropyl)-s-triazine-2,4-diyldinitrilo)tetra- derivatives?

- Methodological Answer : Cross-validate structural assignments using complementary techniques:

- X-ray crystallography for definitive bond-length and angle measurements.

- Dynamic NMR to assess conformational flexibility in solution (e.g., hindered rotation of the tribromopropyl group).

- Variable-temperature NMR to detect dynamic effects causing discrepancies in splitting patterns .

Q. How can researchers integrate bibliometric analysis to identify gaps in the existing literature on halogenated triazine derivatives?

- Methodological Answer : Use tools like VOSviewer or CiteSpace to map keyword co-occurrence networks (e.g., "halogenated triazines," "flame retardants," "s-triazine synthesis") across databases (PubMed, Scopus). Analyze citation bursts to pinpoint understudied areas, such as environmental fate studies or ecotoxicological impacts of brominated triazines. Prioritize replication studies for poorly reproducible synthetic protocols .

Q. What methodological frameworks are suitable for linking the compound’s flame-retardant properties to its electronic structure (e.g., HOMO-LUMO gaps)?

- Methodological Answer : Apply conceptual density functional theory (CDFT) to correlate electronic parameters (e.g., electrophilicity index, HOMO-LUMO gap) with flame-retardant efficacy. Validate predictions via thermogravimetric analysis (TGA) and microcalorimetry (e.g., pyrolysis-combustion flow calorimetry). Cross-reference results with experimental data on bromine release kinetics during thermal decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.